Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate
Description
Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a synthetic small molecule characterized by a benzothiazole sulfonamide core linked to a methyl benzoate ester via an amino group. The 1,1-dioxido-1,2-benzothiazol-3-yl moiety confers sulfonamide-like electronic properties, while the benzoate ester provides structural versatility.
Properties
IUPAC Name |
methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)22(19,20)17-14/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJHKSCOZHINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 1,1-dioxido-1,2-benzothiazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on analogous structures.
Key Structural and Functional Differences
Ester vs. Amide Linkages
- Methyl Benzoate vs. The benzamide analogs demonstrated potencies comparable to PAP-1, a known Kv1.3 blocker, with IC₅₀ values in the nanomolar range .
Substituent Modifications
Biological Activity
Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on recent findings.
Chemical Structure and Synthesis
This compound has the molecular formula . The compound features a benzoate group linked to a benzothiazole derivative through an amino connection. The synthesis typically involves the reaction of 3-amino benzoic acid with 1,1-dioxido-1,2-benzothiazole under specific conditions. This reaction often requires a catalyst and is performed under reflux to ensure complete conversion.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to function as an enzyme inhibitor , binding to active sites and blocking substrate access. The presence of the sulfonamide group enhances its binding affinity and specificity for certain enzymes .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Potential
The compound has also been explored for its anticancer properties . In vitro assays have reported that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. This effect may be linked to its ability to inhibit specific kinases or other critical enzymes involved in cancer cell metabolism .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds containing the benzothiazole moiety:
- Inhibition of Kv1.3 Channels : A study on structurally similar compounds revealed potent inhibitory effects on Kv1.3 channels, which are crucial for T-cell activation. This suggests potential therapeutic applications in autoimmune diseases where T-cell modulation is beneficial .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria, demonstrating the relevance of this chemical class in addressing antibiotic resistance issues.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-aminobenzoate | Lacks benzothiazole moiety | Limited antimicrobial activity |
| Methyl 3-(benzothiazol-2-yl)benzoate | No sulfonamide group | Moderate anticancer effects |
| This compound | Unique combination of benzothiazole and sulfonamide | Strong antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
